
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene is an organic compound with the molecular formula C8H5Cl4NO2 and a molecular weight of 288.94 g/mol It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tetrachloroethyl group (-CCl3CH2-)
Méthodes De Préparation
The synthesis of 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene typically involves the nitration of 4-(1,2,2,2-tetrachloroethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tetrachloroethyl group may also contribute to the compound’s overall reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
1-Nitro-4-(1,2,2,2-tetrachloroethyl)benzene can be compared with other nitrobenzene derivatives, such as:
- 1-Nitro-2-(1,2,2,2-tetrachloroethyl)benzene
- 1-Nitro-3-(1,2,2,2-tetrachloroethyl)benzene
- 1-Nitro-4-(1,1,2,2-tetrachloroethyl)benzene
These compounds share similar structural features but differ in the position of the nitro and tetrachloroethyl groups on the benzene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
4714-32-3 |
|---|---|
Formule moléculaire |
C8H5Cl4NO2 |
Poids moléculaire |
288.9 g/mol |
Nom IUPAC |
1-nitro-4-(1,2,2,2-tetrachloroethyl)benzene |
InChI |
InChI=1S/C8H5Cl4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
Clé InChI |
MIXBGFATKJDDOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


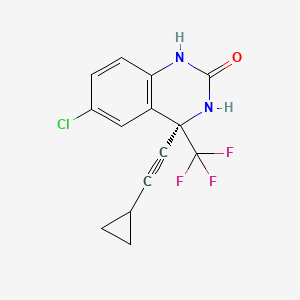

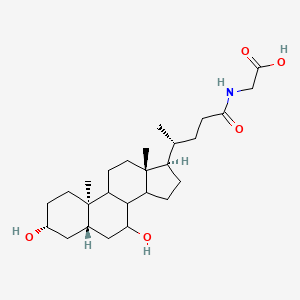
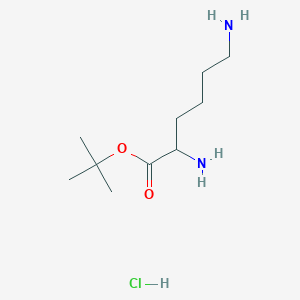

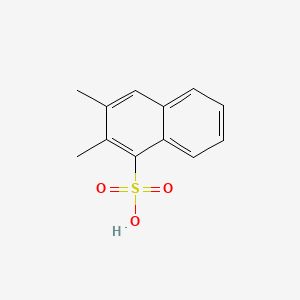
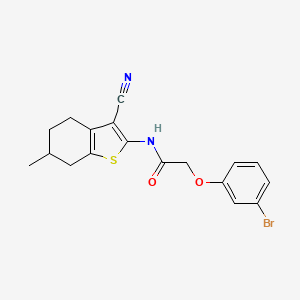
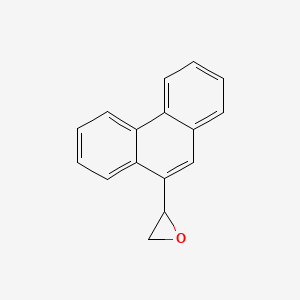
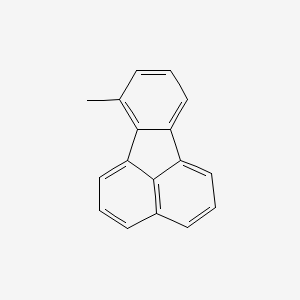
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
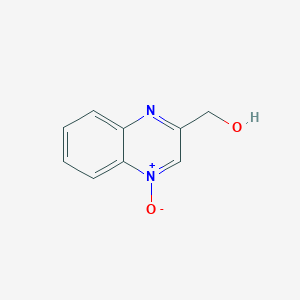
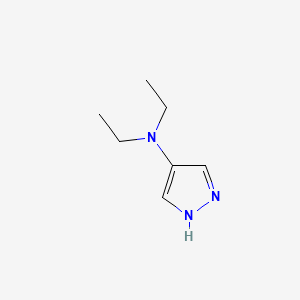
![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)
